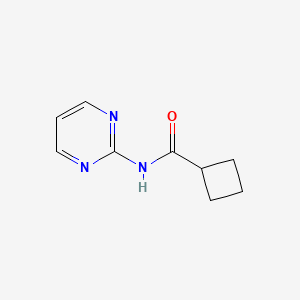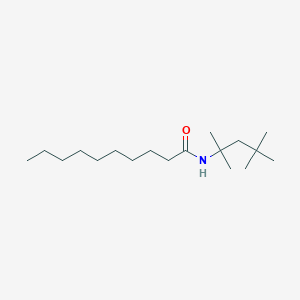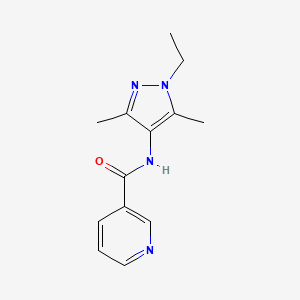
2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide
Descripción general
Descripción
2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide, also known as DBMC, is a chemical compound that has been widely used in scientific research. It is a cyclopropane-based amide that has been found to have various biochemical and physiological effects. DBMC has been used in many laboratory experiments to study its mechanism of action, as well as its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has also been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant and anticancer activities. 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has also been found to have an effect on the cardiovascular system, leading to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide in laboratory experiments is its high potency. It has been found to be highly effective in small concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide is its potential toxicity. It can be toxic to humans and other animals, and therefore must be handled with care in laboratory settings.
Direcciones Futuras
There are several future directions for the use of 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide in scientific research. One potential application is in the development of new insecticides that are more effective and environmentally friendly. 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide could also be used in the development of new drugs for the treatment of inflammation, cancer, and cardiovascular diseases. Additionally, further research could be done to explore the potential toxic effects of 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide and to develop safer handling procedures in laboratory settings.
Conclusion:
In conclusion, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to be highly effective in controlling insects, as well as having various biochemical and physiological effects. While there are some limitations to its use, 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has great potential for future applications in different fields.
Aplicaciones Científicas De Investigación
2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has been widely used in scientific research due to its unique properties. One of its main applications is in the field of insecticides. 2,2-dibromo-N,N-diethyl-1-methylcyclopropanecarboxamide has been found to be highly effective in controlling different types of insects, including mosquitoes, flies, and cockroaches. It works by disrupting the insect's nervous system, leading to paralysis and eventually death.
Propiedades
IUPAC Name |
2,2-dibromo-N,N-diethyl-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br2NO/c1-4-12(5-2)7(13)8(3)6-9(8,10)11/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTVOJBGRBSIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1(Br)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[2-(4-chloro-3-methylphenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4277859.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B4277878.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277887.png)
![5-(5-bromo-2-furoyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4277894.png)
![N-[2-(methylthio)phenyl]-8-quinolinesulfonamide](/img/structure/B4277899.png)
![3-[(di-sec-butylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277920.png)

![N-(4-ethyl-4-{[(trifluoroacetyl)amino]methyl}octyl)-2,2,2-trifluoroacetamide](/img/structure/B4277935.png)
![2-(3-methylphenoxy)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]acetamide](/img/structure/B4277947.png)
![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]bis(2-methyl-3-furamide)](/img/structure/B4277954.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4277959.png)
